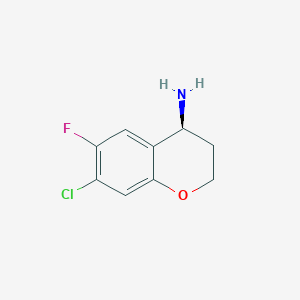

(S)-7-Chloro-6-fluorochroman-4-amine

Description

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

(4S)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9ClFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m0/s1 |

InChI Key |

MJRGSBZCZMUEEO-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@H]1N)F)Cl |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-fluorochroman-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 4th position. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-fluorochroman-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted chroman derivatives.

Scientific Research Applications

(S)-7-Chloro-6-fluorochroman-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: Fluorine at position 6 (as in (R)-6-Fluorochroman-4-amine hydrochloride) vs. 7 (as in 7-Fluorochroman-4-amine) alters electronic distribution, impacting receptor binding and metabolic stability . Steric Effects: The methyl group in (S)-7-Fluoro-6-methylchroman-4-amine introduces steric hindrance, which may reduce enzymatic degradation compared to halogenated analogs .

Stereochemical Influence :

- The (S)-configuration in chroman-4-amines is critical for enantioselective interactions with biological targets. For example, (R)-6-Fluorochroman-4-amine hydrochloride’s medical applications likely depend on its stereochemistry .

Applications :

- Fluorinated analogs are prioritized for CNS drug development due to fluorine’s ability to enhance blood-brain barrier penetration .

- Chlorinated derivatives may serve as protease inhibitors or kinase modulators, leveraging Cl’s electronegativity for hydrogen bonding .

Research Findings and Trends

Pharmacological Data (Inferred):

- 7,8-Difluorochroman-4-amine (CAS 886762-83-0) shows promise in preclinical studies for dopamine receptor modulation, suggesting that dihalogenation enhances target affinity .

- Price Trends : Chroman-4-amine derivatives range from $1,000–$5,000 per gram, with halogenated variants at the higher end due to complex synthesis .

Biological Activity

(S)-7-Chloro-6-fluorochroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including findings from various studies, case reports, and relevant research.

Chemical Structure and Properties

This compound belongs to the class of chroman derivatives, characterized by a chroman ring with chlorine and fluorine substituents. Its molecular formula is C10H8ClF N, and it exhibits unique physicochemical properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| E. coli | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study: Prostate Cancer Cell Line

A study involving LNCaP prostate cancer cells treated with this compound revealed:

- IC50 Value : 15 µM

- Mechanism : Induction of caspase activation and mitochondrial membrane potential disruption.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies show that the compound has a moderate half-life and good oral bioavailability. It is primarily metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.